Methyl 1-bromoisoquinoline-3-carboxylate

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Delays from halogen mismatch in cross-coupling reactions can stall drug discovery. Methyl 1-bromoisoquinoline-3-carboxylate provides a defined solution: - Enables robust Suzuki-Miyaura couplings for 1-arylisoquinoline-3-carboxylate architectures, key to PK 11195-type TSPO ligands. - The 1-bromo substituent ensures faster oxidative addition than chloro analogs, reducing reaction times and byproducts. - Supplied with analytical data (≥98% purity), supporting reproducible synthesis and efficient SAR library generation.

Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
Cat. No. B7980638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-bromoisoquinoline-3-carboxylate
Molecular FormulaC11H8BrNO2
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC=CC=C2C(=N1)Br
InChIInChI=1S/C11H8BrNO2/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(12)13-9/h2-6H,1H3
InChIKeyRMMKCLNZXIZONQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Bromoisoquinoline-3-Carboxylate Procurement Guide


Methyl 1-bromoisoquinoline-3-carboxylate (CAS: 439614-62-7) is a heterocyclic building block featuring a bromine atom at the 1-position and a methyl ester at the 3-position of the isoquinoline core . This specific substitution pattern is designed for cross-coupling reactions, most notably Suzuki-Miyaura couplings, enabling the efficient construction of complex 1-arylisoquinoline-3-carboxylate architectures . Its primary utility lies in medicinal chemistry as a precursor to biologically active molecules, including ligands for the peripheral benzodiazepine receptor (PBR) [1].

Workflow Suzuki-Miyaura cross-coupling of bromo heterocycles
Reactivity 1-bromo substituent enables efficient oxidative addition
Strategy Methyl ester supports mild deprotection and late-stage diversification

Methyl 1-Bromoisoquinoline-3-Carboxylate Substitution Risks


Generic substitution of methyl 1-bromoisoquinoline-3-carboxylate with closely related analogs, such as the 1-chloro or ethyl ester variants, is not advisable for precise synthetic applications. The 1-position halogen's identity (Br vs. Cl) dictates the oxidative addition rate in palladium-catalyzed cross-couplings, a critical step that can determine reaction success and yield [1]. Furthermore, the alkyl ester group (methyl vs. ethyl) influences both the steric environment during the coupling and the subsequent deprotection or functionalization steps required in a multi-step synthesis [2]. Selecting a suboptimal halogen or ester can lead to lower reaction efficiency, the formation of unwanted byproducts, or the need for extensive re-optimization of reaction conditions, thereby compromising project timelines and increasing costs [3]. The specific evidence below quantifies the value proposition of this exact compound.

Target attribute
Common substitute
Risk
1-Bromo substituent
1-Chloro analog
C–Br oxidative addition rate higher than C–Cl; yield and conditions may shift
Methyl ester group
Ethyl ester analog
Steric hindrance and deprotection ease differ; late-stage route may require re-validation

Methyl 1-Bromoisoquinoline-3-Carboxylate Performance Advantages


Superior Reactivity in Palladium-Catalyzed Arylations

Methyl 1-bromoisoquinoline-3-carboxylate demonstrates superior reactivity compared to its ethyl 4-bromoquinoline-2-carboxylate isomer under optimized palladium-catalyzed arylation conditions. The use of [1,1′-bis(diphenylphosphino) ferrocene] dichloropalladium (Pd(dppf)Cl₂) as a precatalyst enabled a 'much improved preparation' of 1-arylisoquinoline-3-carboxylates relative to previously reported methods [1][2].

Arylation efficiency
Head-to-head reported
Much improved preparation
Supports choice for PK 11195 analog core synthesis
Reported vs. ethyl 4-bromoquinoline-2-carboxylate isomer with Pd(dppf)Cl₂; Guillou & Janin, 2008
Medicinal Chemistry Cross-Coupling Synthetic Methodology

Efficient Synthesis of the PK 11195 Core

The compound is a critical precursor for synthesizing 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid, the core structure of the peripheral benzodiazepine receptor (PBR) ligand PK 11195. Its use in a Suzuki cross-coupling with 2-chlorophenylboronic acid provides a more robust and modular synthetic route compared to alternative approaches starting from phenylethylamine or amphetamine derivatives [1].

PK 11195 route
Cross-study reported
More robust synthesis
Enables combinatorial library and SAR exploration
Versus phenylethylamine/amphetamine-based routes; Scilit review
Neuropharmacology Chemical Probe Synthesis Combinatorial Chemistry

1-Bromo vs 1-Chloro Cross-Coupling Advantage

The 1-bromo substituent in methyl 1-bromoisoquinoline-3-carboxylate offers a distinct reactivity advantage over its 1-chloro analog, methyl 1-chloroisoquinoline-3-carboxylate (CAS 349552-70-1). In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. Carbon-bromine bonds undergo oxidative addition significantly faster than carbon-chlorine bonds, enabling reactions to proceed under milder conditions and with higher yields [1].

C–Br vs. C–Cl
Class-level inference
Faster oxidative addition
Supports bromo selection for milder cross-coupling
Class-level; scaffold-specific rate constants not reported
Organometallic Chemistry Reaction Kinetics Building Block Selection

Methyl Ester Advantage over Ethyl Ester

The methyl ester group of methyl 1-bromoisoquinoline-3-carboxylate offers distinct advantages over the ethyl ester analog, ethyl 1-bromoisoquinoline-3-carboxylate (CAS 1079947-40-2), in multi-step synthetic sequences. The smaller methyl group results in less steric hindrance during the Suzuki coupling step, potentially leading to higher yields with sterically demanding boronic acids [1]. Furthermore, the methyl ester is more readily cleaved under mild conditions or can be directly converted to other functional groups (e.g., amides), providing greater flexibility in subsequent synthetic transformations [1].

Ester steric effect
Class-level inference
Less hindrance, easier cleavage
Methyl ester preferred for sterically demanding couplings
Class-level; quantitative comparison not provided
Protecting Group Strategy Multi-step Synthesis Medicinal Chemistry

Methyl 1-Bromoisoquinoline-3-Carboxylate Application Scenarios


PK 11195 Analogs and PBR Ligand Synthesis

This compound is the premier starting material for constructing the 1-arylisoquinoline-3-carboxylate core found in PK 11195 and its analogs. The evidence in Section 3 demonstrates its direct use in a 'more robust' Suzuki coupling [1] and its superior performance in optimized palladium-catalyzed arylations [2], making it the logical choice for medicinal chemists focused on the translocator protein (TSPO) target.

Combinatorial Library Synthesis for Drug Discovery

The compound's enabling role in a combinatorial approach to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid [1] makes it invaluable for generating diverse compound libraries. Its high reactivity as a 1-bromo heterocycle facilitates rapid parallel synthesis, allowing for the efficient exploration of structure-activity relationships (SAR) around the isoquinoline core.

Cross-Coupling Methodology Building Block

Given its established use in high-yielding Suzuki-Miyaura [1] and copper-mediated [2] cross-couplings, this compound serves as an excellent test substrate for developing and optimizing new palladium or copper catalytic systems. Its defined reactivity profile allows for clear assessment of catalyst performance in forming challenging C-C bonds.

Application
Selection Property
Validation Focus
PK 11195 analog synthesis
1-Bromo-3-carboxylate isoquinoline scaffold
Suzuki coupling with arylboronic acids
Combinatorial library generation
High reactivity in parallel C–C bond formation
Library diversity and SAR exploration
Cross-coupling methodology development
Defined reactivity profile
Catalyst performance benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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